molecular formula C10H9BrF2N2O2 B1411680 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene CAS No. 1707604-94-1

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Cat. No. B1411680
M. Wt: 307.09 g/mol
InChI Key: YFZMDTXYBBDWDU-UHFFFAOYSA-N
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Description

“3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene” is a chemical compound with the molecular formula C10H9BrF2N2O21. It contains a bromine atom, a nitro group (-NO2), and a 3,3-difluoropyrrolidin-1-yl group attached to a benzene ring1.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a brominating agent to introduce the bromine atom, and a nitration reaction to introduce the nitro group. The 3,3-difluoropyrrolidin-1-yl group could be introduced through a nucleophilic substitution reaction. However, without specific literature or experimental data, this is purely speculative.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzene ring, with the bromine, nitro group, and 3,3-difluoropyrrolidin-1-yl group attached at the 3rd, 2nd, and 1st positions respectively. The presence of these groups would likely have significant effects on the electronic structure and reactivity of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating 3,3-difluoropyrrolidin-1-yl group. The bromine atom could potentially be replaced in a nucleophilic substitution reaction. The nitro group could be reduced to an amino group, and the 3,3-difluoropyrrolidin-1-yl group could participate in various reactions depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromine atom, nitro group, and 3,3-difluoropyrrolidin-1-yl group would likely make the compound relatively dense and polar. It may also have a relatively high boiling point due to the presence of these heavy and polar groups.


Safety And Hazards

Without specific safety data, it’s difficult to comment on the hazards of this compound. However, as a general rule, compounds containing nitro groups can be potentially explosive and should be handled with care.


Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have interesting properties that make it useful in materials science, pharmaceuticals, or other fields.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a more detailed and accurate analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

1-(2-bromo-6-nitrophenyl)-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O2/c11-7-2-1-3-8(15(16)17)9(7)14-5-4-10(12,13)6-14/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZMDTXYBBDWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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